Naproxen lysine

Description

Properties

CAS No. |

76201-68-8 |

|---|---|

Molecular Formula |

C20H28N2O5 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

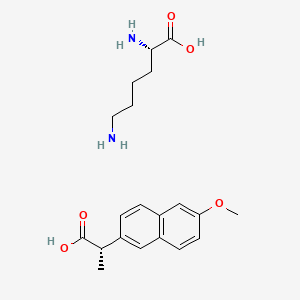

(2S)-2,6-diaminohexanoic acid;(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |

InChI |

InChI=1S/C14H14O3.C6H14N2O2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;7-4-2-1-3-5(8)6(9)10/h3-9H,1-2H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t9-;5-/m00/s1 |

InChI Key |

YZESAGKBHWTAET-LMECJBHSSA-N |

SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C(CCN)CC(C(=O)O)N |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C(CCN)CC(C(=O)O)N |

Synonyms |

naproxen-Lys naproxen-lysine |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Naproxen Lysine

The transformation of naproxen (B1676952) into naproxen lysine (B10760008) is primarily achieved through a salt formation reaction. This acid-base reaction is a fundamental strategy in pharmaceutical chemistry aimed at improving the solubility and dissolution rate of acidic parent drugs like naproxen. ontosight.ai

The synthesis of naproxen lysine involves the direct reaction of (S)-naproxen with (S)-lysine. ontosight.aigoogle.com Typically, this process consists of dissolving naproxen in a suitable organic solvent, followed by the addition of lysine. google.com The resulting salt, naproxen lysinate, is then isolated, often through cooling-induced crystallization, filtration, and subsequent purification steps. google.com The formation of the salt enhances water solubility, which can facilitate faster dissolution in the gastrointestinal tract. ontosight.ai

The chemistry of naproxen extends beyond simple salt formation to the synthesis of a variety of derivatives, where the core naproxen molecule is covalently modified. These modifications often target the carboxylic acid group to create prodrugs or analogues with altered properties. nih.gov Common derivatives include esters and amides formed by coupling with other chemical moieties, such as amino acids. nih.govresearchgate.net

For instance, naproxen-amino acid conjugates, such as naproxen-glycine, are synthesized through conventional coupling methods, temporarily masking the carboxylic acid group. researchgate.nettandfonline.com Other synthetic explorations have led to the creation of more complex derivatives, including:

Naproxen-containing diaryliodonium salts : Synthesized from naproxen methyl ester, these serve as versatile intermediates for further functionalization of the aromatic ring. nih.govresearchgate.netnih.gov

Heterocyclic analogues : Naproxen can be converted to its methyl ester, then reacted with hydrazine (B178648) hydrate (B1144303) and carbon disulfide to form derivatives containing a 1,2,4-triazole-3-thiol ring. innovareacademics.in

Dendritic prodrugs : Novel dendritic structures have been synthesized by conjugating naproxen with peptides like l-aspartate and l-glutamate. nih.gov

These synthetic strategies highlight the versatility of the naproxen molecule as a scaffold for chemical innovation aimed at optimizing its pharmaceutical characteristics.

Table 1: Overview of Synthetic Methodologies for this compound and Derivatives

| Derivative/Product | Synthetic Approach | Key Reactants | Purpose of Synthesis | Citation(s) |

|---|---|---|---|---|

| This compound | Acid-base salt formation | Naproxen, Lysine | Enhance solubility and dissolution rate | ontosight.ai, google.com |

| Naproxen Amides | Acid-amine coupling | Naproxen, Amino acid esters (e.g., lysine, proline, tyrosine) | Create derivatives with potentially enhanced anti-inflammatory activity | researchgate.net |

| Naproxen-Glycine Conjugate | Conventional coupling method | Naproxen, Glycine | Enhance solubility and enable targeted drug delivery | researchgate.net, tandfonline.com |

| Naproxen Diaryliodonium Salts | Activation with TMSOTf | Naproxen methyl ester, ArI(OH)OTs | Create intermediates for further functionalization | nih.gov, researchgate.net, nih.gov |

| 1,2,4-Triazole Analogues | Multi-step synthesis involving esterification and cyclization | Naproxen, Hydrazine hydrate, Carbon disulfide | Develop novel heterocyclic derivatives | innovareacademics.in |

Impurity Profiling and Control Strategies in Naproxen Lysine Production

Ensuring the purity of any active pharmaceutical ingredient (API) is critical. The production of naproxen (B1676952) and its salts, like naproxen lysine (B10760008), can introduce various impurities originating from starting materials, intermediates, or degradation of the final product. iajps.comresearchgate.net Impurity profiling—the identification and quantification of these unwanted substances—is a regulatory requirement and essential for quality control. iajps.com

Known impurities in naproxen include process-related impurities, which arise during synthesis, and degradation products that form during storage or upon exposure to stress conditions like acid, base, oxidation, heat, or light. nih.govscirp.org The European Pharmacopoeia lists several official naproxen impurities, such as Impurity A (a metabolite), Impurity B (a degradant), and others related to the manufacturing process. nih.govscirp.org Another potential process-related impurity is Desmethyl Naproxen. synzeal.com The manufacturing method itself can also be a source of impurities; for example, techniques like ball milling carry a risk of introducing contaminants. researchgate.netgoogle.com

Control strategies for these impurities rely on robust analytical methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques used for this purpose. iajps.comipinnovative.com Stability-indicating UPLC methods have been developed to separate naproxen from its known process-related and degradation impurities effectively. nih.govscirp.orgresearchgate.net These methods are validated according to ICH guidelines for specificity, linearity, accuracy, and precision to ensure they can accurately quantify impurities at very low levels. nih.gov By subjecting the drug substance to forced degradation studies, potential degradants are generated and characterized, proving the method's ability to separate them from the main API and ensuring that the analytical procedure is stability-indicating. nih.govscirp.org

Table 2: Common Impurities in Naproxen Production

| Impurity Name | Type | Potential Origin | Analytical Detection Method | Citation(s) |

|---|---|---|---|---|

| Impurity A | Metabolite / Degradant | Metabolism, Degradation | UPLC, HPLC | nih.gov, scirp.org |

| Impurity B | Degradant | Degradation | UPLC, HPLC | nih.gov, scirp.org |

| Impurity C | Process-related | Synthesis (Asymmetric hydrogenation step) | UPLC, HPLC | nih.gov, scirp.org |

| Impurity D | Degradant | Degradation | UPLC, HPLC | nih.gov, scirp.org |

| Impurity E | Process-related | Synthesis | UPLC, HPLC | scirp.org |

| Impurity J (2-Ethyl-6-methoxynaphthalene) | Process-related | Synthesis | Pharmacopeial Methods | synthinkchemicals.com |

| Impurity K (1-(6-Methoxynaphthyl)ethanol) | Process-related | Synthesis | Pharmacopeial Methods | synthinkchemicals.com |

| Impurity L (2-Acetyl-6-methoxynaphthalene) | Process-related | Synthesis | Pharmacopeial Methods | sigmaaldrich.com, pharmaffiliates.com |

| Desmethyl Naproxen | Process-related | Synthesis | HPLC | synzeal.com |

Development of Naproxen Lysine Analogues and Prodrugs for Enhanced Properties

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and properties of this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR: Proton NMR (¹H NMR) identifies the different types of hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons of the naphthalene (B1677914) ring system, the methoxy (B1213986) group, the methyl group, and the chiral center proton of the naproxen moiety. Similarly, distinct signals corresponding to the various protons in the lysine molecule would be observed.

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in both the naproxen and lysine components will give a distinct signal, allowing for a complete carbon framework assignment. chemicalbook.com

2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons. drugbank.comdrugbank.com HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These 2D experiments are crucial for unambiguously assigning all the ¹H and ¹³C signals and confirming the ionic interaction between the carboxylate of naproxen and the amino group of lysine.

Research has utilized 2D ¹H-¹H MAS NMR in conjunction with quantum-chemical calculations to describe the structure of related compounds in detail. researchgate.net Similar approaches can be applied to this compound to understand its solid-state conformation.

Table 1: Representative NMR Data for Naproxen and Lysine Moieties Note: Exact chemical shifts can vary based on solvent and experimental conditions.

| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Naproxen | Aromatic Protons | 7.1 - 7.8 | 105 - 158 |

| Naproxen | OCH₃ | ~3.9 | ~55 |

| Naproxen | CH | ~3.8 | ~45 |

| Naproxen | CH₃ | ~1.6 | ~18 |

| Naproxen | COOH/COO⁻ | Variable | ~175 |

| Lysine | α-CH | ~3.7 | ~55 |

| Lysine | β-CH₂ | ~1.9 | ~30 |

| Lysine | γ-CH₂ | ~1.5 | ~22 |

| Lysine | δ-CH₂ | ~1.7 | ~27 |

| Lysine | ε-CH₂ | ~3.0 | ~40 |

| Lysine | COOH/COO⁻ | Variable | ~175 |

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful for probing the structural conformation of this compound, particularly the nature of the ionic interaction and hydrogen bonding. frontiersin.org

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. In this compound, the formation of the salt can be confirmed by the disappearance of the characteristic carboxylic acid C=O stretching band of naproxen (typically around 1700-1730 cm⁻¹) and the appearance of a strong, broad band for the carboxylate anion (COO⁻) asymmetric stretch at a lower wavenumber (around 1550-1610 cm⁻¹). The N-H bending vibrations of the protonated amino groups of lysine would also be prominent. Studies have shown that FT-IR is a powerful tool for elucidating the structure and interactions of complex pharmaceutical systems. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. frontiersin.org It detects vibrational modes that involve a change in molecular polarizability. frontiersin.org This makes it particularly effective for analyzing non-polar bonds, such as the C-C bonds in the naphthalene ring. frontiersin.org The combination of FT-IR and Raman provides a more complete vibrational profile of this compound. frontiersin.orgnih.gov

Research on co-amorphous systems of naproxen with amino acids like arginine and lysine has utilized these techniques to confirm the formation and stability of the amorphous state. frontiersin.orgfrontiersin.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and purity assessment of pharmaceutical compounds. ipinnovative.com

Naproxen possesses a strong chromophore, the naphthalene ring system, which absorbs UV light at specific wavelengths. A typical UV spectrum of naproxen in a suitable solvent, such as methanol (B129727) or ethanol, shows characteristic absorption maxima (λmax). wjpsonline.com The absorbance at a specific λmax is directly proportional to the concentration of the drug, following the Beer-Lambert law. This relationship forms the basis for quantitative assays to determine the amount of this compound in a sample.

For this compound, the UV spectrum is dominated by the naproxen moiety. The λmax for naproxen is often reported around 230 nm, 262 nm, and 272 nm. nih.govimpactfactor.org UV-Vis spectroscopy can be used to develop simple, rapid, and cost-effective methods for the routine analysis of this compound. wjpsonline.com By scanning a range of wavelengths (e.g., 200-400 nm), a spectral profile can be obtained and compared to a reference standard to assess purity. wjpsonline.com However, it should be noted that strong light scattering from certain formulations, like lipid vesicles, can interfere with measurements at lower wavelengths. nih.gov

Mass spectrometry (MS) is a highly sensitive and specific analytical technique essential for the identification and characterization of impurities and degradation products in pharmaceuticals. americanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound and any unknown impurities. americanpharmaceuticalreview.comsynthinkchemicals.com This is a critical step in identifying substances that may have formed during synthesis or degradation. americanpharmaceuticalreview.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. synthinkchemicals.com An LC system separates the components of a mixture, which are then introduced into the mass spectrometer. synthinkchemicals.com In MS/MS, a specific ion (e.g., the molecular ion of an impurity) is selected and fragmented. The resulting fragmentation pattern provides structural information that helps in the elucidation of the impurity's structure. synthinkchemicals.comresearchgate.net This is invaluable for identifying process-related impurities and degradation products that might arise from stress conditions like acid or base hydrolysis, oxidation, or photolysis. scirp.orgresearchgate.net

The general strategy for impurity analysis involves using LC-MS to detect and obtain molecular weight information, followed by HRMS to determine the elemental composition, and finally, MS/MS to generate fragment ions that help map the substructures. americanpharmaceuticalreview.comresolvemass.ca

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of pharmaceuticals, enabling the separation, identification, and quantification of the active ingredient and any related substances.

Ultra-High Performance Liquid Chromatography (UHPLC) is a modern evolution of HPLC that uses columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. scirp.orgnih.gov

The development of a UHPLC method for this compound would involve:

Column Selection: A reversed-phase column, such as a C18, is commonly used for the analysis of naproxen and related compounds. scirp.orgnih.gov

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. scirp.orgnih.gov The pH of the buffer and the gradient elution program (the change in the mobile phase composition over time) are optimized to achieve good separation between naproxen, lysine, and any impurities. scirp.orgnih.gov

Detection: A UV detector is commonly employed, with the wavelength set to one of the absorption maxima of naproxen (e.g., 235 nm or 260 nm). scirp.orgnih.gov

Once developed, the method must be validated according to ICH (International Council for Harmonisation) guidelines to ensure it is suitable for its intended purpose. impactfactor.orgnih.gov Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. nih.gov

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range. nih.gov

Accuracy: The closeness of the test results to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govjru-b.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. scirp.orgnih.gov

Validated UHPLC methods are crucial for routine quality control, stability studies, and the determination of impurities in bulk drug and finished product. scirp.orgresearchgate.net

Table 2: Summary of UHPLC Method Parameters for Naproxen Analysis This table represents typical parameters and may vary based on the specific application.

| Parameter | Description | Reference |

| Column | Poroshell 120 EC-C18 (50 mm × 4.6 mm, 2.7 µm) or Waters Acquity BEH C18 | scirp.orgnih.gov |

| Mobile Phase A | 10 mM monobasic potassium phosphate buffer (pH 4.0) or pH 7.0 phosphate buffer/methanol (90:10 v/v) | scirp.orgnih.gov |

| Mobile Phase B | Acetonitrile or Methanol/Acetonitrile (50:50 v/v) | scirp.orgnih.gov |

| Flow Rate | 1.0 mL/min | scirp.org |

| Detection Wavelength | 235 nm or 260 nm | scirp.orgnih.gov |

| Column Temperature | 25°C | scirp.org |

| Run Time | ~10-11 minutes | scirp.orgnih.gov |

Chiral Chromatography for Enantiomeric Purity Determination

The biological activity of naproxen resides almost exclusively in the (S)-(+)-enantiomer. Consequently, ensuring the enantiomeric purity of this compound is a critical aspect of its quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high-resolution separation of the (S)- and (R)-enantiomers.

The separation is achieved using a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely employed due to their versatility and broad applicability. nih.gov A validated, reversed-phase HPLC method for the enantiopurity control of naproxen has been developed utilizing a polysaccharide-type CSP. nih.gov

In a typical method, a Lux Amylose-1 column is used. nih.govphenomenex.com The enantiomer elution order can be influenced by the mobile phase composition; for instance, supplementing an ethanolic mobile phase with water can cause a reversal in the elution order, suggesting a shift in the enantiorecognition mechanism when switching from polar organic to reversed-phase mode. nih.gov An optimized method achieved a baseline resolution (Rs) of 3.21 within seven minutes, demonstrating its suitability for routine quality control. nih.gov This method can be applied to various pharmaceutical forms, including tablets and gels. nih.gov

Table 1: Example of Optimized Chiral HPLC Method Parameters for Naproxen Enantiomers Data compiled from research findings. nih.gov

| Parameter | Condition |

| Stationary Phase | Lux Amylose-1 |

| Mobile Phase | Methanol : Water : Acetic Acid (85:15:0.1, v/v/v) |

| Flow Rate | 0.65 mL/min |

| Column Temperature | 40 °C |

| Detection | UV |

| Analysis Time | < 7 minutes |

| Resolution (Rs) | 3.21 ± 0.03 |

Gas Chromatography (GC) for Residual Solvent Analysis

The manufacturing process of active pharmaceutical ingredients (APIs) like this compound may involve the use of various organic solvents. As these solvents can be toxic and may affect the physicochemical properties of the API, their levels in the final product are strictly controlled according to guidelines such as those from the International Council for Harmonisation (ICH). shimadzu.comiajps.com Gas Chromatography (GC), typically with Flame Ionization Detection (FID), is the standard method for quantifying residual solvents. iajps.compmda.go.jp

The method involves dissolving a known amount of the this compound sample in a suitable high-boiling-point solvent (e.g., dimethylacetamide) and analyzing the sample using a headspace GC system. pharmaguidesline.com This technique allows for the separation and quantification of volatile organic compounds from the non-volatile API. The ICH classifies solvents into three classes based on their toxicity, with Class 1 solvents being the most toxic and needing to be avoided, while Class 2 and 3 solvents have established limits. shimadzu.comchromatographyonline.com

A verified GC method for residual solvents in naproxen involves a specific capillary column and temperature program to ensure the separation of potential solvents like methanol and toluene (B28343). pharmaguidesline.com System suitability tests, including repeatability (Relative Standard Deviation, %RSD) and peak shape (tailing factor), are performed to ensure the method's performance. pharmaguidesline.com

Table 2: Typical GC Parameters for Residual Solvent Analysis in Naproxen Based on a verification protocol for Naproxen Ph. Eur. pharmaguidesline.com

| Parameter | Condition |

| Column | Rtx-624 (30m x 0.53 mm ID, 3.0 µm) or equivalent |

| Injector Temperature | 140°C |

| Detector (FID) Temp. | 250°C |

| Carrier Gas | Helium |

| Oven Program | 40°C for 5 min, ramp to 120°C at 10°C/min, hold for 0 min, ramp to 220°C at 25°C/min, hold for 5 min |

| Acceptance Criteria | %RSD of peak area response ≤ 15.0% |

| Tailing factor for toluene ≤ 1.5 |

Micellar Electrokinetic Capillary Chromatography (MECC) for Multi-Component Analysis

Micellar Electrokinetic Capillary Chromatography (MECC) is a powerful separation technique that combines the principles of electrophoresis and chromatography. It is particularly useful for the analysis of complex mixtures containing neutral and charged species. In the context of this compound, MECC provides a distinct advantage by enabling the simultaneous separation and quantification of free naproxen, its metabolite naproxen-lysine, and naproxen conjugated to carrier proteins in a single analytical run. nih.govpsu.edu

The separation occurs in a fused-silica capillary filled with a buffer solution containing a surfactant (like sodium dodecyl sulfate (B86663), SDS) at a concentration above its critical micelle concentration. psu.edu These micelles form a pseudo-stationary phase. Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles based on their lipophilicity, while their electrophoretic mobility contributes to the separation. This dual mechanism allows for the effective differentiation of the highly similar naproxen-containing species. nih.govpsu.edu

For detection, the native fluorescence of the naphthalene moiety in naproxen is exploited using laser-induced fluorescence (LIF) detection, which provides high sensitivity and selectivity. nih.govnih.gov Studies have demonstrated that MECC with direct plasma injection is a simple, economical, and accurate method for monitoring these different forms of naproxen in biological samples, offering an advantage over conventional HPLC methods. nih.govpsu.edu

Solid-State Characterization Methodologies

The solid-state properties of an active pharmaceutical ingredient profoundly influence its stability, solubility, and bioavailability. For this compound, a comprehensive solid-state characterization is essential to control its physical form and ensure consistent performance.

X-ray Powder Diffraction (XRPD) for Polymorphism and Crystallinity Assessment

X-ray Powder Diffraction (XRPD) is a fundamental and powerful technique for the solid-state characterization of pharmaceuticals. mdpi.com It serves as a fingerprint for a specific crystalline solid, as each polymorph, or distinct crystalline form, produces a unique diffraction pattern characterized by a specific set of peak positions and intensities. mdpi.com

In the analysis of this compound, XRPD is crucial for several reasons:

Identification: It can confirm the formation of the desired crystalline salt form and distinguish it from the starting materials (naproxen acid and lysine).

Crystallinity Assessment: A crystalline material will produce a pattern with sharp, well-defined peaks, whereas an amorphous solid will show a broad, diffuse halo with no distinct peaks. semanticscholar.orgresearchgate.net Studies on co-amorphous systems of naproxen and lysine have used XRPD to confirm the absence of crystallinity. frontiersin.orgnih.gov

Polymorph Screening: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in drug development. bjpharm.org.uk Different polymorphs of a salt can have different stabilities and dissolution rates. nih.gov XRPD is the primary tool used to screen for and identify different polymorphs of naproxen salts. bjpharm.org.uk In-situ temperature-resolved XRPD can be used to study phase transitions between different polymorphic and hydrated forms. bjpharm.org.uk

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Elucidation

While XRPD provides a fingerprint of a crystalline solid, Single-Crystal X-ray Diffraction (SCXRD) provides the definitive, three-dimensional structure of a molecule in its crystal lattice. This technique requires a single crystal of high quality. The analysis yields precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

For a salt like this compound, SCXRD can unequivocally determine:

The exact stoichiometry of the salt.

The conformation of the naproxen and lysine ions.

The intricate network of intermolecular interactions, such as hydrogen bonds between the carboxylate of naproxen and the ammonium (B1175870) groups of lysine, which dictate the stability of the crystal structure.

Table 3: Example of Crystallographic Data for a Naproxen Salt (NAP-TRIS) from SCXRD Data for Naproxen-Trometamol salt serves as an illustrative example of SCXRD output. mdpi.com

| Parameter | Value |

| Formula | C₁₈H₂₅NO₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.613(3) |

| b (Å) | 6.1363(18) |

| c (Å) | 14.509(4) |

| β (°) ** | 100.836(5) |

| Volume (ų) ** | 926.3(5) |

| Z (molecules/unit cell) | 2 |

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical materials by measuring their physical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC can identify:

Melting Point (Tm): For a crystalline solid, DSC shows a sharp endothermic peak corresponding to its melting point. The melting point of pure naproxen is approximately 155 °C. kinampark.com The formation of a salt or a new polymorph will result in a different melting point.

Glass Transition (Tg): For amorphous materials, such as co-amorphous naproxen-lysine, DSC detects a subtle change in the heat capacity known as the glass transition temperature (Tg), rather than a sharp melting peak. semanticscholar.org The presence of a single Tg for a co-amorphous system indicates a homogenous, single-phase material. semanticscholar.orgresearchgate.net

Phase Transitions: DSC can detect solid-solid phase transitions between different polymorphs.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability and composition:

Decomposition Temperature: TGA thermograms show the temperature at which the compound begins to degrade, providing a measure of its thermal stability. acs.org

Water/Solvent Content: For hydrated or solvated forms, TGA can quantify the amount of water or solvent present by showing a weight loss step at temperatures below the decomposition point of the compound itself. acs.orgcore.ac.uk

Studies on naproxen-amino acid systems show that the formation of salts or co-amorphous solids significantly alters the thermal behavior compared to pure naproxen. semanticscholar.orgkinampark.comrsc.org

Dynamic Vapor Sorption (DVS) for Hygroscopicity Studies

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure how quickly and how much vapor, typically water, is absorbed or adsorbed by a sample at a controlled relative humidity (RH) and temperature. tainstruments.com This analysis is critical for pharmaceutical development, as moisture uptake can significantly impact a substance's physical and chemical stability, crystal structure, flowability, and dissolution rate. core.ac.ukresearchgate.net

While specific DVS isotherm data for this compound is not extensively available in publicly accessible literature, the hygroscopic nature of its constituent parts and related salts suggests that its interaction with water vapor is a critical attribute. Studies on L-lysine salts, such as L-lysine hydrochloride and L-lysine valproate, have shown them to be hygroscopic, with defined critical relative humidity (cRH) values at which significant moisture uptake occurs. researchgate.netresearchgate.net For instance, the cRH for l-lysine valproate was determined to be 60%. researchgate.net

Furthermore, the sodium salt of naproxen is known to form several hydrated states depending on the ambient temperature and humidity. tainstruments.comcore.ac.uk Anhydrous sodium naproxen can convert to monohydrate, dihydrate, and tetrahydrate forms. core.ac.uk DVS analysis of sodium naproxen reveals its propensity to adsorb water, leading to the formation of these stable hydrates. tainstruments.com This behavior underscores the importance of the interaction between the naproxen molecule and water.

Given the hygroscopic nature of lysine salts and the ability of the naproxen molecule to form hydrates, it is highly probable that this compound exhibits hygroscopic tendencies. A DVS analysis would be essential to quantify this behavior, generating a sorption-desorption isotherm that reveals the extent of water uptake at various humidity levels. The classification of hygroscopicity, as defined by the European Pharmacopoeia, provides a standardized framework for such an assessment.

Table 1: Classification of Hygroscopicity (based on European Pharmacopoeia) Table adapted from information on hygroscopicity classification. tainstruments.com

| Classification | Weight Increase (at 25°C and 80% RH) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Moderately hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

A comprehensive DVS study on this compound would determine its classification and reveal whether it forms stable hydrates or exists as an amorphous solid susceptible to moisture-induced phase changes.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Particle Morphology

The size, shape, and surface texture of API particles—collectively known as particle morphology—are critical attributes that influence bulk powder properties, manufacturing processes (e.g., flow, compaction), and drug product performance (e.g., dissolution, bioavailability). Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful high-resolution imaging techniques used for morphological characterization.

Scanning Electron Microscopy (SEM)

SEM uses a focused beam of electrons to generate images of a sample's surface, providing detailed information about particle shape and topography. core.ac.uk While specific SEM micrographs of this compound are not readily found in the surveyed literature, extensive research on naproxen and its sodium salt provides insight into the expected morphologies. Unprocessed naproxen often presents as prismatic, plate-like, or elongated crystals. nih.govhilarispublisher.com In contrast, processing methods such as spray drying or co-precipitation can yield more spherical particles, which may offer improved flow and compaction properties. hilarispublisher.com Studies on sodium naproxen have shown its particles to be irregular crystals, sometimes with rounded and smooth edges. core.ac.uk The preparation method heavily influences the final morphology. For instance, studies on naproxen-arginine, a salt with another basic amino acid, show that different milling techniques can produce either crystalline or amorphous salts, which would inherently possess different particle morphologies. kinampark.com

Atomic Force Microscopy (AFM)

AFM provides topographical information at an even higher, sub-nanometer resolution than SEM. It operates by scanning a sharp tip attached to a cantilever across the sample surface. sciopen.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to create a three-dimensional surface map. sciopen.com AFM is not only capable of imaging but can also probe mechanical properties like elasticity and adhesion at the nanoscale. rsc.org

There are no specific AFM studies reported for this compound in the reviewed sources. However, the technique has been applied to characterize naproxen-loaded nanohybrid systems, measuring particle size and surface features. rsc.orgrsc.org AFM can be particularly useful for examining the surface roughness of particles, which influences inter-particle interactions and powder flow. For a salt like this compound, AFM could be used to investigate the uniformity of the salt formation on the particle surface and detect any phase separation or the presence of distinct crystal faces, which could impact dissolution. mdpi.com

Molecular and Cellular Pharmacodynamics of Naproxen Lysine Pre Clinical Focus

Mechanistic Studies of Cyclooxygenase (COX) Inhibition

The primary mechanism of action for naproxen (B1676952), and by extension naproxen lysine (B10760008), involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid, which are key mediators of inflammation, pain, and fever.

In vitro Enzyme Inhibition Kinetics and Isoform Selectivity (COX-1, COX-2)

Naproxen is characterized as a non-selective inhibitor of both COX-1 and COX-2 isoforms ontosight.aincats.io. COX-1 is constitutively expressed and plays a role in maintaining physiological functions such as gastric mucosal integrity and platelet aggregation. COX-2, on the other hand, is inducible and is upregulated at sites of inflammation, contributing to the production of pro-inflammatory prostaglandins.

Studies on naproxen have reported varying IC50 values, reflecting differences in assay conditions and species. For instance, naproxen has been shown to inhibit ovine COX-1 (oCOX-1) with an IC50 of approximately 340 nM and mouse COX-2 (mCOX-2) with an IC50 of approximately 180 nM nih.gov. Another study reported IC50 values for naproxen sodium against COX-1 and COX-2 as 8.7 µM and 5.2 µM, respectively selleckchem.com. Naproxen exhibits a fivefold greater selectivity for COX-1 inhibition compared to COX-2 springermedizin.de. The formation of the lysine salt is not expected to significantly alter these fundamental enzyme inhibition characteristics ontosight.ai.

Table 1: In Vitro COX Inhibition Data for Naproxen

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |

| Naproxen | 0.34 | 0.18 | ~1.9 | nih.gov |

| Naproxen | 8.7 | 5.2 | ~1.7 | selleckchem.com |

Structural Biology Approaches to Ligand-Enzyme Interactions (e.g., X-ray Crystallography of Complexes)

Structural studies, particularly X-ray crystallography, have elucidated the binding mode of naproxen within the active site of COX-2 nih.govrcsb.org. Naproxen binds within a hydrophobic channel, with its carboxylate group forming crucial hydrogen bonds with the side chains of Arginine-120 (Arg-120) and Tyrosine-355 (Tyr-355) located at the base of the active site nih.govrcsb.orgproteopedia.org. The naphthyl ring system of naproxen engages in hydrophobic interactions with various amino acid residues, including Tryptophan-387 (Trp-387), which appears to be a unique interaction for naproxen nih.govrcsb.org. The methoxy (B1213986) group on the naphthyl scaffold also contributes to these hydrophobic interactions, orienting towards the top of the active site channel nih.govrcsb.orgproteopedia.org. These interactions collectively stabilize naproxen within the enzyme's active site, leading to inhibition of its catalytic activity.

Investigation of Non-COX Mediated Pharmacological Effects

Beyond its COX inhibitory activity, naproxen and its derivatives have been investigated for other effects that may contribute to their anti-inflammatory and immunomodulatory properties.

Lipoxygenase (LOX) Inhibition and Eicosanoid Pathway Modulation

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, producing leukotrienes and other inflammatory mediators. Naproxen has demonstrated inhibitory activity against various LOX isoforms nih.govnih.govmdpi.comnih.govsemanticscholar.org. Specifically, naproxen was found to be a potent inhibitor of soybean 15-lipoxygenase (15-LOX) with an IC50 of 3.52 ± 0.08 µM nih.gov. Some naproxen-dehydrodipeptide conjugates, including those incorporating amino acids like lysine, have also shown significant LOX inhibition, comparable to naproxen nih.govnih.govmdpi.comsemanticscholar.org. However, one conjugate with an N-terminal charged lysine residue (compound 5) did not exhibit LOX inhibitory activity, potentially due to its polarity affecting interactions with the enzyme's active site nih.govmdpi.com. The inhibition of LOX pathways contributes to the modulation of eicosanoid metabolism, influencing the production of inflammatory lipid mediators like leukotrienes nih.govmdpi.com.

Table 2: In Vitro LOX Inhibition Data

| Compound | LOX Isoform | IC50 (µM) | Source |

| Naproxen | 15-LOX | 3.52 ± 0.08 | nih.gov |

| Naproxen-dehydrodipeptide conjugates | LOX | Similar to naproxen (for most) | nih.govnih.govmdpi.comsemanticscholar.org |

| Naproxen-dehydrodipeptide conjugate 5 (with Lysine) | LOX | Not active | nih.govmdpi.com |

Modulation of Inflammatory Cytokine and Nitric Oxide (NO) Production in Cellular Models

Naproxen and its related compounds can influence the production of inflammatory cytokines and nitric oxide (NO) in cellular models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, naproxen and certain naproxen conjugates have demonstrated a capacity to reduce nitric oxide (NO) production, a key inflammatory mediator nih.govbiorxiv.org. For example, some naproxen-dehydrodipeptide conjugates showed modest inhibition of LPS-induced NO synthesis, with IC50 values in the range of 64.7–84.4 µM nih.gov. Naproxen sodium and its bio-conjugates have also been shown to reduce LPS/IFN-γ induced NO synthesis in RAW 264.7 cells biorxiv.org.

Effects on Intracellular Signaling Cascades (e.g., NF-κB, MAPK pathways)

Naproxen Lysine, as part of the broader understanding of non-steroidal anti-inflammatory drug (NSAID) mechanisms, is implicated in modulating key intracellular signaling pathways that govern inflammatory and cellular responses. Research indicates that pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) are significantly influenced by NSAIDs in various cellular contexts. For instance, in renal cells, the regulation of cyclooxygenase-2 (COX-2) expression is known to involve the activation of MAPK and NF-κB signaling cascades researchgate.netscribd.com. These pathways are central to the cellular response to inflammatory stimuli, growth factors, and stress, playing a critical role in processes like epithelial-to-mesenchymal transition (EMT) and the production of extracellular matrix components, which are implicated in fibrotic conditions researchgate.net. The modulation of these cascades by NSAIDs like naproxen is a crucial aspect of their anti-inflammatory and potential anti-fibrotic actions.

Proteasome Activity Modulation in Cellular Contexts

Information regarding the specific effects of this compound on proteasome activity in cellular contexts was not found in the reviewed literature. While proteasome inhibitors and activators are recognized as therapeutic agents, particularly in cancer research and neurodegenerative diseases, their direct modulation by this compound has not been detailed in the provided search results researchgate.net.

Comparative Pharmacodynamic Profiling of this compound versus Naproxen Acid in vitro

In vitro studies comparing this compound with the parent compound, Naproxen Acid, have primarily focused on their shared mechanism of action: the inhibition of cyclooxygenase (COX) enzymes. Research consistently demonstrates that this compound exhibits comparable inhibitory effects on prostaglandin (B15479496) synthesis to Naproxen itself researchgate.netscribd.comncats.ioresearchgate.netncats.io. For example, when Naproxen is conjugated to carriers like lysozyme (B549824), it is converted into an active metabolite, this compound, which retains the ability to inhibit COX to the same extent as the parent drug researchgate.netscribd.comncats.ioncats.io. This suggests that the lysine salt formation or its release from a conjugate does not diminish its primary pharmacodynamic activity related to COX inhibition.

Table 1: Comparative Cyclooxygenase (COX) Inhibition in vitro

| Compound | COX Inhibition Potency (Relative to Naproxen) | Source |

| This compound | Equivalent | researchgate.netscribd.comncats.ioresearchgate.netncats.io |

| Naproxen Acid | Baseline | researchgate.netscribd.comncats.ioresearchgate.netncats.io |

Computational Chemistry and Molecular Modeling of this compound-Target Interactions

Computational chemistry and molecular modeling techniques are increasingly employed to understand drug-target interactions at a molecular level. While specific studies detailing the computational modeling of this compound's interaction with its primary targets, such as COX enzymes, were not extensively detailed in the provided snippets, related research highlights the utility of these methods for NSAIDs. Molecular modeling studies have been used to predict the binding patterns of active compounds, and computational approaches are utilized to understand drug-carrier interactions and solubility parameters researchgate.netresearchgate.netnih.govresearchgate.netuu.nl. For instance, studies involving protein binding, such as the complexation of drugs with human serum albumin (HSA), utilize molecular modeling to elucidate these interactions researchgate.net. The understanding of these molecular interactions is crucial for designing targeted drug delivery systems and predicting drug efficacy and behavior.

Docking Studies and Molecular Dynamics Simulations of Compound-Carrier Interactions

Specific docking studies and molecular dynamics (MD) simulations focusing directly on this compound interactions with its targets or carrier molecules are not explicitly detailed in the provided search results. However, these techniques are widely applied in NSAID research. For example, molecular docking and MD simulations have been performed for other NSAID derivatives to predict their binding patterns and confirm docking results researchgate.netresearchgate.net. Research into drug-carrier conjugates, such as Naproxen-lysozyme, involves understanding the molecular interactions between the drug, the carrier, and cellular components, which are often investigated using computational methods researchgate.netncats.ioncats.io. These studies aim to elucidate how the drug is released from the carrier and interacts with cellular targets, potentially contributing to improved efficacy or targeted delivery.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Analogue Development

No specific information regarding Quantitative Structure-Activity Relationship (QSAR) analysis for this compound or its analogues was found in the reviewed literature. QSAR studies are typically used to correlate the chemical structure of compounds with their biological activity, aiding in the design of new analogues with improved properties. The absence of such data in the provided snippets suggests that this area may not have been extensively explored or reported in the specific sources consulted.

Pre Clinical Pharmacokinetic and Biopharmaceutical Investigations of Naproxen Lysine

In vitro and Ex vivo Absorption Studies

In vitro and ex vivo models are employed to predict how a drug is absorbed across biological membranes and how it behaves in physiological environments.

The Caco-2 cell line, derived from human colonic adenocarcinoma, is a widely accepted model for predicting intestinal permeability and drug absorption in humans due to its differentiation into a monolayer with tight junctions, mimicking the intestinal epithelium ingentaconnect.comnih.gov. Naproxen (B1676952), as a non-steroidal anti-inflammatory drug (NSAID), has generally been characterized as a compound with high permeability in these assays science.gov. While specific permeability (Papp) values for Naproxen Lysine (B10760008) are not extensively detailed in the provided literature, studies on other NSAID lysine salts, such as ketoprofen (B1673614) lysine, have indicated that the lysine salt form can exhibit enhanced permeability compared to their respective free acid forms nih.gov. This suggests a potential for improved absorption of Naproxen Lysine, though direct experimental data for this compound itself is limited.

Table 1: In Vitro Permeability Assessment of Naproxen (General Findings)

| Assay Type | Compound | Permeability Characteristics | Notes |

| Caco-2 Cell Monolayer | Naproxen | High permeability | Listed as a high permeability compound science.gov. Caco-2 cells are a standard model for intestinal absorption ingentaconnect.comnih.gov. |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | Naproxen | pH-dependent; higher at low pH | Permeability increases at pH 1.5 where it is less ionized ualberta.ca. Permeability is influenced by lipid composition and molecular charge nih.gov. |

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based method used to assess passive drug permeability across a lipid barrier. Studies involving naproxen in PAMPA have shown that its permeability is influenced by pH, with higher permeation observed at acidic pH values (e.g., pH 1.5) where the drug is less ionized ualberta.ca. The choice of lipid composition in the artificial membrane can also affect naproxen's permeability, with certain lipid systems demonstrating increased permeability compared to standard lecithin-PC nih.gov. Similar to Caco-2 studies, specific PAMPA data for this compound was not found in the provided literature, but the general behavior of naproxen suggests that its permeability is sensitive to the physicochemical environment.

Salt formation is a common strategy to enhance the solubility and dissolution rate of poorly soluble drugs, particularly acidic compounds like naproxen researchgate.net. While direct studies on the gastric and intestinal stability of this compound were not identified, general principles suggest that forming a salt with a basic amino acid like lysine can improve the solubility of naproxen in aqueous media. Furthermore, studies on other NSAID lysine salts, such as ketoprofen lysine, have indicated potential benefits in terms of gastric tolerability and reduced gastrointestinal damage compared to their free acid counterparts nih.govnih.gov. This suggests that this compound might offer advantages in terms of dissolution and stability within the gastrointestinal tract, though specific data remains to be elucidated.

Distribution Characteristics in Pre-clinical Models

The distribution of a drug within the body, including its binding to plasma proteins and its accumulation in various tissues, is critical for determining its efficacy and potential for off-target effects.

Plasma protein binding is a significant factor influencing a drug's free concentration, which is generally considered the pharmacologically active fraction. There are differing reports regarding the plasma protein binding of naproxen. One source indicates that naproxen exhibits very low plasma protein binding, with values reported as less than 1% sygnaturediscovery.com. In contrast, other studies suggest that naproxen binds extensively to plasma albumin in a concentration-dependent manner drugbank.comnih.gov. This concentration-dependent binding implies that at higher doses, a greater proportion of the drug may become unbound, potentially affecting its clearance and distribution drugbank.comnih.gov.

Table 2: Plasma Protein Binding of Naproxen

| Compound | Plasma Protein Binding (%) | Notes | Source |

| Naproxen | < 1% | Low binding. | sygnaturediscovery.com |

| Naproxen | Extensively bound | Binds to plasma albumin in a concentration-dependent manner drugbank.comnih.gov. | drugbank.com, nih.gov |

The provided literature search results predominantly focus on the tissue distribution of naproxen conjugated to lysozyme (B549824) for the purpose of renal drug targeting. These studies demonstrate that such conjugates can achieve significant accumulation in the kidneys, with reports of a 70-fold increase in kidney accumulation compared to unconjugated naproxen researchgate.netnih.gov. This enhanced renal targeting is attributed to the uptake and subsequent degradation of the protein carrier (lysozyme) by proximal tubular cells in the kidney researchgate.netnih.gov. Studies also indicate that using a lactic acid spacer in naproxen-protein conjugates can increase renal selectivity by approximately 5.6-fold nih.gov.

However, specific pre-clinical studies detailing the tissue distribution, accumulation, or kidney targeting of This compound salt itself were not identified within the provided search results. The existing data pertains to naproxen attached to protein carriers, which represents a different drug delivery strategy than a simple salt formation.

Table 3: Tissue Distribution of Naproxen (Conjugates vs. Salt Form)

| Compound/Form | Target Organ | Distribution Characteristic | Notes |

| Naproxen-Lysozyme Conjugate | Kidney | High accumulation (e.g., 70-fold increase) | Targeted delivery via protein uptake in proximal tubules researchgate.netnih.gov. |

| Naproxen-Lysine Salt | Not specified | No specific data found | Studies on Naproxen-Lysine salt distribution were not identified in the provided search results. |

Metabolic Fate and Biotransformation Pathways

The metabolism of Naproxen, and by extension its conjugates or prodrugs like this compound, primarily occurs in the liver. Understanding these pathways is crucial for predicting the compound's behavior in vivo.

In vitro Metabolism using Liver Microsomes and Hepatocytes

The liver plays a central role in drug metabolism, utilizing a variety of enzymes housed within hepatocytes and subcellular fractions like liver microsomes dls.comwikipedia.orgmdpi.comnih.govtandfonline.compharmacompass.com. Studies investigating naproxen prodrugs, such as naproxen amides of amino acid esters, have utilized liver homogenates to assess metabolic stability and hydrolysis rates nih.gov. These investigations revealed that the hydrolysis of such prodrugs proceeds more rapidly in liver homogenates compared to plasma nih.gov. Liver microsomes are particularly rich in drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs), making them valuable tools for evaluating metabolic clearance and identifying metabolic pathways dls.comnih.govtandfonline.com. Hepatocytes, representing a more complete cellular system, offer a broader spectrum of metabolic activity, encompassing both Phase I and Phase II enzymatic processes dls.commdpi.comtandfonline.com.

Identification of Major Metabolites (e.g., 6-desmethylnaproxen sulfate (B86663), Naproxen-lysine catabolite)

The biotransformation of naproxen involves several key metabolic steps. The primary metabolic route is O-demethylation, yielding 6-O-desmethylnaproxen wikipedia.orgnih.govpharmacompass.comresearchgate.netplos.orgnih.gov. Both the parent drug and this desmethyl metabolite subsequently undergo Phase II conjugation, forming acyl glucuronides and, in the case of 6-O-desmethylnaproxen, phenolic glucuronides and sulfate conjugates nih.govpharmacompass.comresearchgate.netnih.gov. Specifically, 6-desmethylnaproxen sulfate (6-DMNS) has been identified as a metabolite in human plasma, with its concentrations being notably higher in individuals with impaired renal function nih.gov.

In studies involving the conjugation of naproxen to proteins, such as naproxen-lysozyme, specific catabolites have been identified. The degradation of naproxen-lysozyme has been shown to produce a naproxen-lysine (nap-lys) catabolite, which subsequently undergoes hepatic uptake and biliary excretion in isolated perfused rat livers nih.gov. Further research has identified naproxen-L-lactic acid-lysine as a low molecular weight catabolite resulting from the in vitro degradation of a naproxen-lactic acid-lysozyme conjugate nih.gov.

Table 1: Identified Metabolites and Catabolites of Naproxen and its Conjugates

| Metabolite/Catabolite Name | Context of Identification | Reference(s) |

| 6-desmethylnaproxen sulfate (6-DMNS) | Identified in human plasma; also found in urine following naproxen-lysozyme conjugate administration. | nih.govnih.gov |

| Naproxen-lysine (nap-lys) | Catabolite formed from naproxen-lysozyme degradation; observed hepatic uptake and biliary excretion. | nih.gov |

| Naproxen-L-lactic acid-lysine | Low molecular weight catabolite from in vitro degradation of naproxen-lact-lysozyme conjugate. | nih.gov |

| 6-O-desmethylnaproxen | Primary metabolite of naproxen. | wikipedia.orgnih.govpharmacompass.comresearchgate.netplos.orgnih.gov |

| Naproxen acyl glucuronide | Conjugate metabolite of naproxen. | nih.govpharmacompass.comresearchgate.net |

| 6-O-desmethylnaproxen sulfate | Sulfate conjugate of 6-O-desmethylnaproxen. | pharmacompass.comnih.gov |

Hydrolysis Kinetics of Naproxen Amino Acid Esters (Prodrugs)

Naproxen, due to its carboxylic acid group, is often modified into prodrugs, such as amino acid esters and amides, to enhance its pharmacokinetic properties or mitigate gastrointestinal adverse effects nih.govresearchgate.net. The hydrolysis kinetics of these naproxen amino acid ester prodrugs have been investigated under various conditions, including differing pH levels and simulated gastrointestinal fluids nih.gov. These studies indicate a two-step hydrolysis process for naproxen amides of amino acid esters: initial degradation of the ester moiety to form an amide linkage with the amino acid, followed by the cleavage of the amide bond to release naproxen nih.gov. The rate constants (K1 and K2) for these degradation steps have been determined nih.gov. Notably, the hydrolysis of these prodrugs was found to be more rapid when incubated in liver homogenates than in plasma nih.gov. Glycolamide esters of naproxen have also demonstrated swift hydrolysis in plasma researchgate.net. Furthermore, research on similar prodrug systems suggests that L-amino acid ester prodrugs generally exhibit faster hydrolysis rates compared to their D-amino acid counterparts researchgate.net.

Excretion Pathways in Pre-clinical Animal Models

Following administration, naproxen and its metabolites are eliminated from the body through various excretory routes. In pre-clinical animal studies, the primary pathway for naproxen and its metabolites is typically the urine researchgate.net. For instance, in rat models, metabolites of naproxen were predominantly recovered in urine, with total urinary recovery of metabolites accounting for 59% of the administered dose nih.gov. Fecal excretion also contributed, with approximately 50% of metabolites being recovered in feces nih.gov. Specifically, 6-desmethylnaproxen-sulfate has been identified as a metabolite excreted in the urine, representing renally released naproxen nih.gov. In contrast to most species, the dog primarily eliminates naproxen and its metabolites through fecal excretion researchgate.net.

Pharmaceutical Formulation Science and Advanced Drug Delivery Systems for Naproxen Lysine

Formulation Development Strategies for Enhanced Biopharmaceutical Performance

Solid State Engineering: Co-crystals, Amorphous Solid Dispersions, and Polymorphic Control

Solid-state engineering offers a powerful platform to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. For naproxen (B1676952) lysine (B10760008), this involves the creation of novel solid forms with improved dissolution and stability profiles.

Co-crystals and Co-amorphous Systems: The formation of co-amorphous systems, which are single-phase amorphous mixtures of an API and one or more small-molecule excipients (co-formers), is a key strategy for stabilizing the amorphous form of a drug and enhancing its solubility. mdpi.com Lysine has been investigated as a co-former with naproxen to produce co-amorphous systems.

Freeze-drying has been evaluated as a viable technique for producing co-amorphous naproxen-lysine systems. mdpi.com These systems exhibit a higher probability of forming homogeneous single-phase systems compared to other amino acids like arginine. researchgate.net However, the stability of these co-amorphous preparations can be a challenge, sometimes requiring the addition of surfactants to inhibit crystallization and extend the stability period. mdpi.com Studies have shown that with the right formulation, the stability of co-amorphous naproxen-lysine can be maintained for at least 18 weeks. mdpi.commdpi.com

While extensive research has been conducted on naproxen co-crystals with other amino acids like proline, demonstrating altered structural motifs and melting points, the focus with lysine has predominantly been on co-amorphous forms. rsc.orgresearchgate.netrsc.orgrsc.org The zwitterionic nature of amino acids plays a crucial role in the supramolecular arrangement of these structures. rsc.orgrsc.org

| System | Preparation Method | Key Findings | Reference |

| Co-amorphous Naproxen-Lysine | Freeze-drying | Formed a homogeneous, single-phase co-amorphous system. Surfactants were investigated to enhance solubility in the initial solution and improve stability. | mdpi.com |

| Co-amorphous Naproxen-Lysine | Ball Milling / Freeze-drying | Addition of surfactants was found to inhibit crystallization, increasing the stability period to over 18 weeks. | mdpi.com |

| Naproxen-Amino Acid Salts | Freeze-drying | Lysine-based systems showed a higher probability of forming homogeneous ternary systems compared to arginine-based ones. | researchgate.net |

Polymorphic Control: Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact a drug's stability, solubility, and bioavailability. While the polymorphism of naproxen sodium has been well-studied, revealing a rich pseudo-polymorphism with multiple hydrate (B1144303) forms, research into the polymorphism of other naproxen salts is emerging. bjpharm.org.ukresearchgate.net A recent study on a new naproxen salt demonstrated the existence of one metastable dihydrate and five anhydrous polymorphic phases, highlighting that naproxen salts can exhibit complex polymorphic behavior. bjpharm.org.ukresearchgate.net Controlling the polymorphic form of naproxen lysine during manufacturing is critical to ensure batch-to-batch consistency and predictable biopharmaceutical performance.

Solubility Enhancement Techniques: Micellar Solubilization, Cyclodextrin Complexation

Beyond solid-state modification, various formulation techniques can be employed to enhance the aqueous solubility of this compound.

Micellar Solubilization: Micellar solubilization involves the incorporation of poorly soluble drugs into the core of micelles formed by surfactants in an aqueous solution. This technique has been successfully applied to naproxen. researchgate.net Studies have used nonionic surfactants like Polysorbate 80 at its cloud point temperature to effectively solubilize naproxen, which is then spray-dried with a carrier like lactose (B1674315) to create microparticles with a superior dissolution rate. researchgate.nethilarispublisher.com The improved dissolution is attributed to both the micellar solubilization effect and the rapid wetting of the resulting microparticles. researchgate.net Quantum chemical calculations have suggested that the solubilization mechanism can involve the formation of a complex between the surfactant (e.g., Tween 80) and the naproxen molecule. nih.gov

Analytically, micellar electrokinetic capillary chromatography (MECC) has been developed to differentiate between free naproxen, protein-conjugated naproxen, and the metabolite naproxen-lysine in plasma samples, underscoring the interaction of naproxen-lysine within micellar systems. nih.gov

Cyclodextrin Complexation: Cyclodextrins (CDs) are cyclic oligosaccharides capable of forming inclusion complexes with guest molecules, effectively increasing their solubility and stability. The complexation of naproxen with various CDs, such as beta-cyclodextrin (B164692) (β-CD) and its derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to significantly improve its dissolution properties. nih.govresearchgate.netscielo.br

The method of preparation is crucial; for instance, colyophilization of naproxen with SBE-β-CD resulted in a 10-fold increase in drug dissolution efficiency compared to a 5-fold increase with a coground product. nih.gov Research has also explored the combined effect of HP-β-CD and amino acids on naproxen's solubility. One study found that while arginine showed a synergistic effect in improving solubility when combined with HP-β-CD, other amino acids like L-lysine (B1673455) were also investigated. hilarispublisher.com This suggests a potential for ternary complexes of naproxen-lysine-cyclodextrin to further optimize solubility.

| Technique | System Components | Key Findings | Reference |

| Micellar Solubilization | Naproxen, Polysorbate 80, Lactose | Spray-dried microparticles exhibited a superior dissolution rate due to micellar solubilization and rapid wetting. | researchgate.net |

| Cyclodextrin Complexation | Naproxen, SBE-β-CD | Colyophilized product increased drug dissolution efficiency 10-fold. | nih.gov |

| Cyclodextrin & Amino Acid Combination | Naproxen, HP-β-CD, L-lysine | Investigated the combined effect of cyclodextrins and amino acids on naproxen solubility. | hilarispublisher.com |

Excipient Compatibility Studies and Stability Enhancements

The selection of appropriate excipients is paramount to the stability and performance of the final dosage form. Physico-chemical compatibility studies are essential to identify potential interactions between this compound and common pharmaceutical excipients.

Differential scanning calorimetry (DSC) has been widely used to screen for incompatibilities between naproxen and various excipients. researchgate.net Studies have shown naproxen to be compatible with excipients like starch, microcrystalline cellulose, and sodium starch glycolate. epa.govsemanticscholar.org Conversely, incompatibilities have been detected with povidone (PVP), crospovidone, magnesium stearate, and stearic acid. researchgate.netepa.govsemanticscholar.org While these studies were conducted on naproxen, the findings provide a critical starting point for formulating this compound, although specific studies on the salt form are necessary for confirmation.

Stability is a particular concern for high-energy forms like co-amorphous systems. For co-amorphous naproxen-lysine, it has been noted that the addition of certain surfactants during the freeze-drying process can inhibit crystallization, thereby enhancing the physical stability of the formulation. mdpi.commdpi.com

Advanced Drug Delivery Systems

To further optimize the therapeutic effect of this compound, advanced drug delivery systems are being explored to provide controlled or targeted release.

Microencapsulation and Nanoparticle Systems for Controlled Release

Encapsulating this compound within micro- or nano-scale carriers can protect the drug, modify its release profile, and potentially reduce side effects.

Microencapsulation: Naproxen has been successfully microencapsulated using lipid-based materials like carnauba wax and hydrogenated castor oil. nih.gov This technique, suitable for water-insoluble drugs, can provide controlled release over 24 hours, with the release mechanism being a combination of diffusion and erosion of the lipid matrix. nih.gov Such systems could be adapted for this compound to achieve sustained release profiles.

Nanoparticle Systems: Polymeric nanoparticles offer a versatile platform for controlled drug delivery. Naproxen has been loaded into poly-ε-caprolactone (PCL) nanoparticles, resulting in a sustained in vitro release profile that follows Higuchi kinetics. nih.govresearchgate.net The encapsulation process rendered the drug amorphous within the polymer matrix. researchgate.net Another approach involves incorporating naproxen-loaded liposomes within core-sheath nanofibers. nih.gov This system demonstrated a biphasic release pattern: an initial burst release followed by a sustained release over 12 days, making it a promising candidate for applications like wound dressings. nih.govresearchgate.net Chitosan/carrageenan nanoparticles have also been developed for the transdermal delivery of naproxen. mdpi.com These advanced systems represent promising avenues for the formulation of this compound to achieve prolonged therapeutic action.

Organogels and Hydrogels as Drug Carriers (e.g., Lysine-based gelators)

Gels are three-dimensional polymeric networks capable of holding large amounts of liquid, making them excellent candidates for drug delivery, particularly for topical or localized administration.

Organogels: Lysine derivatives have been used to create novel two-component and l-lysine-based organogelators. dicle.edu.trnih.gov These supramolecular organogels can be formulated in biocompatible solvents and have shown a high loading capacity for naproxen (up to 166.6% as a percentage of the gelator) without disrupting the gel structure. nih.govacs.org The release of naproxen from these organogels is controllable; the release rate is retarded with increasing gelator concentration and enhanced with increasing drug concentration. dicle.edu.trresearchgate.net This allows for fine-tuning of the drug release profile, suggesting these lysine-based platforms are highly relevant for delivering NSAIDs like naproxen. nih.gov

| Lysine-Based Organogel System | Key Findings | Reference |

| Nϵ‐alkanoyl-L-lysine ethyl ester/N-alkanoyl-L-phenylalaninate | High naproxen loading efficiency (up to 100% of gelator weight). Drug release could be controlled by altering gelator concentration. | dicle.edu.tr |

| bis(N2-alkanoyl-N6-l-lysyl ethylester)oxalylamides | High naproxen loading capacity (up to 166.6% of gelator weight). Drug release was retarded with increasing gelator concentration and was pH-dependent. | nih.govacs.org |

Hydrogels: Hydrogels are also promising carriers for naproxen. Peptide-drug conjugates, specifically naproxen-dehydrodipeptide conjugates containing lysine, have been shown to self-assemble into nanostructured fibrillar supramolecular hydrogels. nih.gov These hydrogels act as effective nanocarriers, providing sustained drug delivery. nih.gov Furthermore, pH-sensitive hydrogels based on pectin (B1162225) have been designed to protect naproxen in the acidic environment of the stomach and facilitate its release in the simulated intestinal conditions, thereby potentially reducing gastric side effects. nih.gov The release from these smart hydrogels is triggered by the change in pH, emphasizing their potential for targeted oral delivery of naproxen. nih.govchemistryworld.com

Targeted Drug Delivery Approaches for this compound

Targeted drug delivery aims to enhance the therapeutic efficacy of drugs by ensuring their accumulation at the site of action, thereby minimizing off-target side effects. For this compound, various strategies are being explored to direct the drug to specific organs or tissues.

Protein/Peptide Conjugates for Organ Targeting (e.g., Kidney, utilizing lysozyme)

A promising approach for renal-specific targeting of naproxen involves its conjugation with low-molecular-weight proteins (LMWPs) like lysozyme (B549824). nih.govnih.gov Lysozyme is predominantly taken up and metabolized in the proximal tubules of the kidney, making it an effective carrier for delivering drugs to this organ. nih.gov

In one study, a naproxen-lysozyme conjugate was synthesized with an average of two moles of naproxen coupled to one mole of lysozyme via a peptide bond. nih.gov Research demonstrated that this conjugation significantly alters the pharmacokinetic profile of naproxen. While the free drug shows limited renal accumulation, the conjugate led to a pronounced 70-fold increase in naproxen concentration in the kidneys. nih.govresearchgate.netresearchgate.net The conjugate is rapidly taken up by the kidney, within 20 minutes, and subsequently degraded, releasing the active metabolite, naproxen-lysine. nih.govresearchgate.net This targeted delivery results in a sustained local action in the kidney. researchgate.net

Notably, after administration of the conjugate, no detectable free naproxen was found in the plasma, which is a significant observation for reducing extra-renal side effects. nih.govresearchgate.net The degradation of the lysozyme carrier appeared to be similar to that of the native protein, with a half-life of about four hours. nih.gov This strategy of using LMWPs as carriers for renal drug targeting holds the potential to improve the efficacy and safety of NSAIDs like naproxen for treating kidney-related conditions. nih.govportlandpress.com

Table 1: Pharmacokinetic Parameters of Naproxen and Naproxen-Lysozyme Conjugate

| Parameter | Free Naproxen | Naproxen-Lysozyme Conjugate |

| Renal Accumulation | Limited | 70-fold increase compared to free naproxen nih.govresearchgate.net |

| Time to Peak Renal Uptake | - | ~20 minutes nih.gov |

| Plasma Concentration of Free Naproxen | Detectable | Undetectable nih.govresearchgate.net |

| Primary Metabolite at Target Site | Naproxen | Naproxen-lysine researchgate.netportlandpress.com |

Dendritic Architectures as Drug Carriers

Dendrimers are highly branched, well-defined macromolecules that have emerged as versatile carriers for drug delivery due to their unique architecture. researchgate.netwikipedia.org Their multifunctionality, biocompatibility, and ability to enhance the solubility and permeability of conjugated drugs make them attractive for targeted therapies. researchgate.netresearchgate.net

For naproxen, dendritic structures, particularly those based on amino acids like L-lysine and L-aspartic acid, have been investigated. researchgate.netnih.gov These dendritic peptides can be conjugated with naproxen to create prodrugs with improved properties. For instance, Janus dendrimers, which have two distinct types of surface functionality, have been synthesized with naproxen and acidic amino acids on their periphery. mdpi.com One such second-generation Janus-dendrimer demonstrated a 28-fold enhancement in the solubility of naproxen. mdpi.com

The conjugation of naproxen to dendritic architectures can also influence its biological activity. Studies have shown that certain naproxen-dendrimer conjugates exhibit significant and selective cytotoxic activity against various cancer cell lines. researchgate.net The use of polyamidoamine (PAMAM) dendrimers as carriers for naproxen has been shown to increase the drug's hydrophilicity, which can enhance its penetration through biological membranes. wikipedia.orgresearchgate.net

Furthermore, dendritic peptide conjugates of naproxen have been designed for bone-targeting. These prodrugs are water-soluble and exhibit a high affinity for hydroxyapatite (B223615) (HAP), the main mineral component of bone. nih.gov The release of active naproxen occurs through the cleavage of an amide bond under physiological conditions. nih.gov

Mesoporous Silica (B1680970) Materials as Drug Delivery Systems

Mesoporous silica nanoparticles (MSNs), such as MCM-41 and SBA-15, are another class of promising carriers for the controlled delivery of drugs like naproxen. nih.govresearchgate.netupjs.sk These materials are characterized by a large surface area, tunable pore size, and good biocompatibility. nih.gov The unique porous structure of MSNs allows for high drug loading capacity and sustained release profiles. nih.govupjs.sk

The loading and release of naproxen from mesoporous silica can be influenced by the surface functionalization of the material. nih.govresearchgate.net For example, modifying the surface of SBA-15 with different functional groups (e.g., aminopropyl, phenyl, cyclohexyl) can alter the adsorption and desorption characteristics of naproxen. nih.gov Amine-modified silica has been shown to have a higher drug loading capacity for naproxen compared to unmodified silica. researchgate.net

The release of naproxen from these systems is also dependent on the pH of the surrounding medium. nih.gov At a physiological pH of 7.4, where the carboxylic group of naproxen is ionized, a higher drug release is observed compared to an acidic pH of 2. nih.gov This is attributed to the preferable interaction of the ionized naproxen with the medium over the negatively charged silica surface. nih.gov

Researchers have also explored "gated" mesoporous silica systems for the photo-controlled release of naproxen. In one study, MCM-41 particles were surface-modified with a photo-sensitive cinnamic acid derivative. upjs.sk This derivative acts as a gatekeeper, encapsulating the drug within the pores. Upon irradiation with UV light, the gatekeepers undergo a photo-cleavage reaction, leading to the release of the entrapped naproxen. upjs.sk

Table 2: Comparison of Mesoporous Silica Carriers for Naproxen Delivery

| Carrier Type | Key Features | Impact on Naproxen Delivery |

| Unmodified SBA-15 | High surface area, ordered hexagonal pores nih.govresearchgate.net | Sustained release, with 90.7% released in 72 hours researchgate.net |

| Amine-modified SBA-15 | Increased loading capacity due to favorable surface interactions researchgate.net | Slower release, with 80.9% released in 72 hours researchgate.net |

| Phenyl-modified SBA-15 | Hydrophobic surface modification nih.gov | Influences adsorption and release based on pH nih.gov |

| Cyclohexyl-modified SBA-15 | Aliphatic surface modification nih.gov | Alters drug-carrier interactions and release kinetics nih.gov |

| Photo-gated MCM-41 | Pores capped with a UV-sensitive molecule upjs.sk | On-demand, light-triggered release of naproxen upjs.sk |

Transdermal and Topical Delivery Systems Design (e.g., Novel Salt Forms, Gels)

Transdermal and topical delivery of naproxen offers several advantages, including bypassing first-pass metabolism, avoiding gastrointestinal side effects, and providing localized action. ejmamr.commetall-mater-eng.comijpsjournal.com The design of these delivery systems often focuses on enhancing the skin permeation of naproxen.

Novel salt forms of naproxen have been synthesized to improve its solubility and skin permeability. For instance, L-proline alkyl ester naproxenates have demonstrated significantly improved solubility and a nearly four-fold increase in skin permeation compared to the parent drug. nih.govbohrium.com These novel salts often have a lower melting point, which can be advantageous for their incorporation into topical formulations like gels and ointments. nih.gov

Topical gel formulations of naproxen are widely explored for their ease of application and patient compliance. ejmamr.comzenodo.org The properties of these gels, such as viscosity, spreadability, and drug release, are highly dependent on the type and concentration of the gelling agent used. ejmamr.com Polymers like Carbopol 934, carrageenan, and hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used. ejmamr.commetall-mater-eng.com The inclusion of penetration enhancers, such as eucalyptus oil, can further improve the transdermal delivery of naproxen. ejmamr.com

Transdermal patches represent another advanced delivery system for the sustained release of naproxen. ijpsjournal.comijmbs.infonih.gov These patches can be designed as matrix-dispersion systems where the drug is uniformly dispersed within a polymer matrix. ijmbs.info The choice of polymers, such as a combination of ethylene (B1197577) vinyl acetate (B1210297) and Eudragit E100 or HPMC and ethyl cellulose, is crucial in controlling the release rate of the drug. ijpsjournal.comnih.gov

Buccal and Sublingual Formulations for Rapid Absorption